1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine
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Overview
Description
1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C11H14FN. It is a useful research chemical, often utilized in various scientific studies due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of 5-fluoro-2-methylbenzyl chloride with cyclopropylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in neuropharmacology, it may interact with neurotransmitter receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Fluoro-2-methylphenyl)cyclopropylmethanamine
- 1-(5-Fluoro-2-methylphenyl)cyclopropylamine
Uniqueness
1-(5-Fluoro-2-methylphenyl)cyclopropanemethanamine is unique due to its specific structural features, such as the presence of a cyclopropane ring and a fluorine atom. These features confer distinct chemical and biological properties, making it valuable in various research applications.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
[1-(5-fluoro-2-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14FN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |
InChI Key |
PLDOMTFHWVTIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CC2)CN |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.